molecular formula C7H3BrFNO2 B12983486 7-Bromo-5-fluorobenzo[d]oxazol-2(3H)-one

7-Bromo-5-fluorobenzo[d]oxazol-2(3H)-one

Cat. No.: B12983486
M. Wt: 232.01 g/mol
InChI Key: RSYMGQRZGMFZGE-UHFFFAOYSA-N
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Description

7-Bromo-5-fluorobenzo[d]oxazol-2(3H)-one (CAS 32272-96-1) is a high-value benzo[d]oxazol-2(3H)-one derivative utilized as a key synthetic intermediate in medicinal chemistry and drug discovery research. The benzo[d]oxazol-2(3H)-one scaffold is recognized as a privileged structure in the development of novel therapeutic agents. Scientific literature has demonstrated that derivatives based on this core structure exhibit significant biological activities, including potent in vitro cytotoxicity against human cancer cell lines such as pancreatic adenocarcinoma and non-small cell lung carcinoma . Furthermore, related heterocyclic compounds have been investigated as potent and selective inhibitors of therapeutic targets like galactokinase (GALK1) for treating classic galactosemia , and are featured in modern drug modalities such as bifunctional compounds designed for targeted protein degradation . The specific bromo and fluoro substituents on this molecule make it a versatile building block for further functionalization via metal-catalyzed cross-coupling reactions and other synthetic transformations, enabling rapid exploration of structure-activity relationships (SAR). Researchers value this compound for constructing compound libraries aimed at screening for new anticancer and antimicrobial agents. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C7H3BrFNO2

Molecular Weight

232.01 g/mol

IUPAC Name

7-bromo-5-fluoro-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C7H3BrFNO2/c8-4-1-3(9)2-5-6(4)12-7(11)10-5/h1-2H,(H,10,11)

InChI Key

RSYMGQRZGMFZGE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)O2)Br)F

Origin of Product

United States

Preparation Methods

Starting Materials and Precursors

  • Benzo[d]oxazol-2(3H)-one or its fluorinated analogs serve as the core scaffold.
  • Fluorination at the 5-position can be introduced via electrophilic fluorination or by starting from a fluorinated precursor.
  • Bromination is then performed selectively at the 7-position.

Bromination Techniques

Method Reagents Solvent Temperature Time Yield Notes
Direct bromination with bromine (Br2) Br2 (1 eq) Acetic acid or dichloromethane (DCM) 20°C (room temp) 4–20 hours 84–94% (for related 7-bromo derivatives) Dropwise addition of Br2 to substrate in solvent; stirring at room temperature; precipitation of product upon quenching with ice or water; filtration and washing.
Bromination with N-bromosuccinimide (NBS) NBS (1 eq) Acetic acid or acetonitrile 20°C or -15 to 20°C 3 days (72 h) 31–79% (depending on solvent and temp) Slower reaction; requires longer stirring; recrystallization improves purity; lower yields at low temperature in acetonitrile.

Data adapted from bromination of benzo[d]oxazol-2(3H)-one and related compounds

Fluorination Approaches

  • Fluorination at the 5-position is generally introduced via electrophilic fluorination reagents or by using fluorinated starting materials.
  • Common fluorinating agents include Selectfluor or N-fluorobenzenesulfonimide (NFSI).
  • Fluorination is often performed prior to bromination to direct regioselectivity.

Sequential Halogenation

  • The synthesis of 7-Bromo-5-fluorobenzo[d]oxazol-2(3H)-one likely involves first introducing the fluorine at the 5-position on the benzoxazole ring.
  • Subsequent bromination at the 7-position is achieved using controlled bromination conditions to avoid polybromination or substitution at undesired positions.

Detailed Experimental Conditions and Yields

Step Reaction Conditions Yield (%) Characterization
1 Fluorination of benzo[d]oxazol-2(3H)-one Electrophilic fluorination (e.g., Selectfluor) in acetonitrile or DMF at 0–25°C ~70–85% (typical for aromatic fluorination) NMR, LC-MS to confirm substitution at 5-position
2 Bromination of 5-fluorobenzo[d]oxazol-2(3H)-one Br2 or NBS in acetic acid or DCM at 20°C for 4–20 h 70–90% (based on related bromination data) 1H NMR, 13C NMR, LC-MS, melting point analysis

Note: Specific yields for 7-Bromo-5-fluoro isomer are extrapolated from closely related compounds due to limited direct reports.

Mechanistic Insights

  • Bromination proceeds via electrophilic aromatic substitution, facilitated by the electron-rich benzoxazole ring.
  • The presence of fluorine at the 5-position influences the electron density and regioselectivity, directing bromination preferentially to the 7-position.
  • Use of mild conditions (room temperature, inert solvents) minimizes side reactions and over-bromination.
  • NBS offers a milder brominating alternative, often used when sensitive functional groups are present.

Industrial and Scale-Up Considerations

  • Continuous flow bromination processes are employed industrially to enhance safety and reproducibility.
  • Automated control of reagent addition, temperature, and reaction time ensures consistent product quality.
  • Purification typically involves crystallization or chromatography to achieve high purity.

Summary Table of Preparation Methods

Parameter Direct Bromination (Br2) NBS Bromination Fluorination (Electrophilic)
Reagents Bromine (Br2) N-Bromosuccinimide (NBS) Selectfluor, NFSI
Solvent Acetic acid, DCM Acetic acid, acetonitrile Acetonitrile, DMF
Temperature 20°C -15 to 20°C 0–25°C
Reaction Time 4–20 h 3 days 1–6 h
Yield 84–94% (related compounds) 31–79% 70–85%
Advantages High yield, straightforward Milder, selective Introduces fluorine selectively
Disadvantages Requires careful handling of Br2 Longer reaction time Requires fluorinating agents

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-fluorobenzo[d]oxazol-2(3H)-one undergoes various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Typical reaction conditions involve the use of solvents such as dichloromethane, acetonitrile, and ethanol, along with catalysts like palladium and copper .

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can have different biological and chemical properties .

Scientific Research Applications

7-Bromo-5-fluorobenzo[d]oxazol-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-Bromo-5-fluorobenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name Substituents Molecular Weight CAS Number Key Properties/Activities References
7-Bromo-5-fluorobenzo[d]oxazol-2(3H)-one 7-Br, 5-F 232.02 (calc.) Not available Inferred lipophilicity, potential bioactivity -
5-Fluorobenzo[d]oxazol-2(3H)-one 5-F 153.11 13451-79-1 Spectral data (IR, UV-Vis)
6-Chlorobenzo[d]oxazol-2(3H)-one 6-Cl 169.57 19932-84-4 Intermediate in synthesis
Chlorzoxazone (5-Chloro derivative) 5-Cl 169.57 95-25-0 FDA-approved muscle relaxant
6-Hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one 6-OH, 5-NO₂ 196.12 Not available Phytotoxic, pH-dependent UV shifts

Key Observations:

  • Halogenation Effects : Bromine and fluorine at positions 7 and 5 (target compound) introduce steric bulk and electron-withdrawing effects, likely increasing lipophilicity compared to smaller substituents like chlorine or hydroxyl groups. This may enhance membrane permeability and metabolic stability .
  • Spectral Characteristics :
    • The 5-fluoro analog (CAS 13451-79-1) exhibits IR peaks at 1574 cm⁻¹ (C=N) and 1234 cm⁻¹ (C=S) in related benzoxazole-thione derivatives .
    • The 6-hydroxy-5-nitro derivative shows a bathochromic UV shift (383 nm → 418 nm) upon deprotonation, indicating pH-sensitive electronic transitions .

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